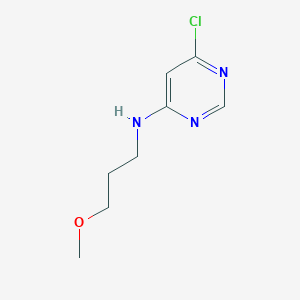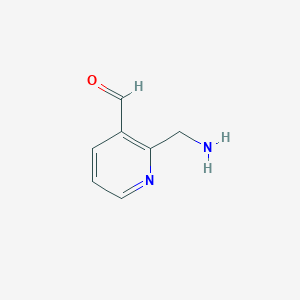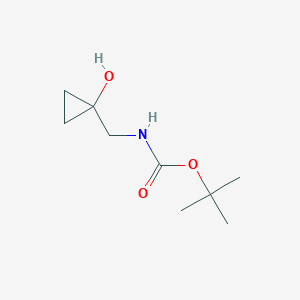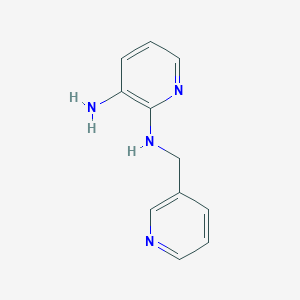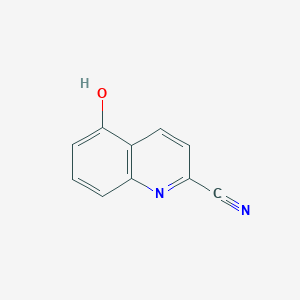
5-Hydroxyquinoline-2-carbonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chelating Agent in Metal Complexes
8-Hydroxyquinolines, which are closely related to 5-Hydroxyquinoline-2-carbonitrile, are known for their ability to act as monoprotic bidentate chelating agents. They can form stable complexes with a variety of metal ions such as Cu2+, Zn2+, and Fe3+, which have applications in industrial chemistry and pharmaceuticals .
Scaffold in Drug Discovery
Quinolines, including derivatives like 5-Hydroxyquinoline-2-carbonitrile, serve as vital scaffolds for leads in drug discovery due to their versatile applications in medicinal chemistry .
Synthetic Organic Chemistry
The compound’s structure makes it a valuable intermediate in synthetic organic chemistry for constructing more complex molecules with potential applications in various chemical industries .
Biological Activity
Quinoline derivatives exhibit a range of biological activities which can be harnessed in the development of new therapeutic agents. Their interactions with biological systems are an area of ongoing research .
Industrial Chemistry Applications
Quinolines have utility in industrial chemistry, suggesting that 5-Hydroxyquinoline-2-carbonitrile could also find use in this field due to its structural similarities .
Greener Chemical Processes
There is a push for more sustainable chemical processes, and quinolines have been at the forefront of this movement. The unique properties of 5-Hydroxyquinoline-2-carbonitrile may contribute to greener synthesis methods .
Direcciones Futuras
Propiedades
IUPAC Name |
5-hydroxyquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXWFTPUPUVGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C#N)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyquinoline-2-carbonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Tert-butoxy)methyl]aniline](/img/structure/B1437642.png)

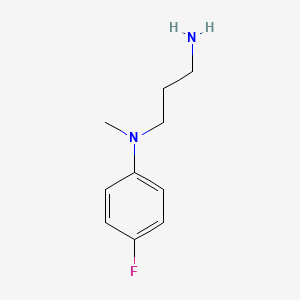

![[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1437648.png)
![2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1437650.png)
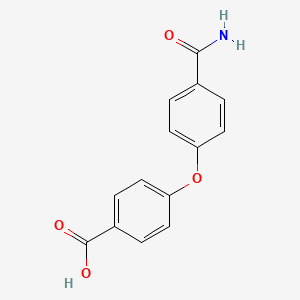
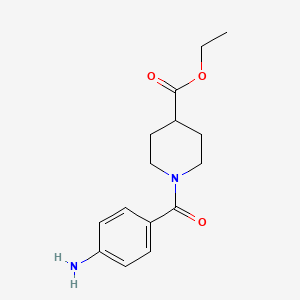
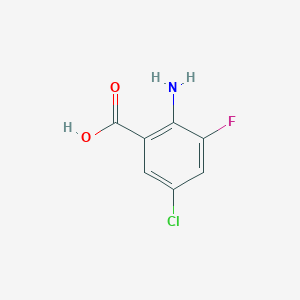
![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)
